2-Chloro-4-(4-ethylthiophenyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(4-ethylsulfanylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClOS/c1-2-17-12-6-3-10(4-7-12)11-5-8-14(16)13(15)9-11/h3-9,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZYDHCYRDQYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation of Precursors:
2-Chloro-4-bromophenol: This starting material can be synthesized through the bromination of 2-chlorophenol (B165306). google.comgoogle.com Various brominating agents can be employed, including elemental bromine (Br₂) in the presence of a catalyst. google.com A patent describes a method for preparing high-purity 2-chloro-4-bromophenol by reacting o-chlorophenol with Br₂ using a locating nanocatalyst, achieving yields of over 97%. google.com Another approach involves the bromination of 4-chlorophenol (B41353) using reagents like N-bromosuccinimide (NBS) in an acidic medium.
4-Ethylthiophenylboronic acid: This boronic acid derivative can be prepared through several methods. One common route is the reaction of a corresponding aryl halide (e.g., 4-bromo-1-ethylthiobenzene) with a borane (B79455) reagent in the presence of a strong base. Alternatively, direct borylation of 4-ethylthiophenol (B1334142) could be explored. Information on 4-ethylthiophenylboronic acid is available from chemical suppliers. bldpharm.com The synthesis of 4-ethylthiophenol itself can be achieved through various methods, including the reduction of the corresponding sulfonyl chloride or via C-S coupling reactions. organic-chemistry.orggoogle.com
Suzuki Miyaura Cross Coupling:
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles to the proposed synthesis would focus on several key areas:
Atom Economy: The Suzuki-Miyaura coupling is generally considered to have good atom economy, as the byproducts are typically inorganic salts that can be easily removed.
Catalysis: The use of a catalyst, in this case, a palladium complex, is inherently a green principle as it allows for the reaction to proceed with lower energy input and can potentially be used in small amounts and recycled. Research into highly active catalysts that can be used at very low loadings (high turnover numbers) would enhance the greenness of the process. researchgate.net
Solvent Choice: The selection of solvents is a critical aspect of green chemistry. The use of water as a solvent or in a biphasic system is often a goal. researchgate.net For the proposed Suzuki coupling, using a water-soluble ligand and phase-transfer catalyst could enable the reaction to be performed in aqueous media, reducing the reliance on volatile organic compounds (VOCs).
Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate many organic reactions, including cross-coupling reactions. chemspider.com Employing microwave irradiation could potentially reduce reaction times and energy consumption compared to conventional heating.
Renewable Feedstocks: While the immediate precursors are derived from petrochemical sources, a long-term green chemistry perspective would involve exploring routes from bio-based starting materials.
Mechanistic Investigations of Key Synthetic Transformations
The mechanism of the Suzuki-Miyaura coupling is well-established and proceeds through a catalytic cycle involving a palladium catalyst.
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (2-chloro-4-bromophenol) to a palladium(0) complex. Due to the higher reactivity of the C-Br bond, this step occurs selectively at the 4-position of the phenol (B47542) ring, forming a Pd(II) intermediate.
Transmetalation: The organoboron reagent (4-ethylthiophenylboronic acid), activated by the base, undergoes transmetalation with the Pd(II) complex. The ethylthiophenyl group is transferred to the palladium center, displacing the bromide.
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond of the target molecule, this compound, and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Understanding this mechanism is crucial for optimizing reaction conditions, such as the choice of ligand, base, and solvent, to maximize the yield and selectivity of the desired product.
Chemical Reactivity and Transformation Mechanisms of 2 Chloro 4 4 Ethylthiophenyl Phenol
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group attached directly to the aromatic ring is a cornerstone of the molecule's reactivity, primarily acting as a nucleophile and a strongly activating group for electrophilic aromatic substitution. libretexts.org
The oxygen atom of the phenolic hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. In the presence of a base, the phenol (B47542) can be deprotonated to form a more potent nucleophile, the phenoxide anion. pharmaxchange.info This anion readily participates in nucleophilic reactions.
Conversely, the hydroxyl group can undergo electrophilic reactions. Protonation of the hydroxyl group under acidic conditions is a primary step in certain reactions, although direct substitution of the phenolic hydroxyl group is generally unfavorable. nih.gov
The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. chemistrysteps.combritannica.comquora.com This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring, stabilizing the carbocation intermediate formed during the substitution process. chemistrysteps.combritannica.com In the case of 2-Chloro-4-(4-ethylthiophenyl)phenol, the positions ortho and para to the hydroxyl group are already substituted.
The nucleophilic character of the phenolic oxygen is widely exploited for derivatization through O-functionalization, most commonly via O-alkylation and O-acylation.
O-Alkylation: This reaction involves the formation of an ether linkage. Typically, the phenol is first converted to its conjugate base, the phenoxide ion, by treatment with a base. This phenoxide then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to yield an alkyl phenyl ether. pharmaxchange.info The choice of solvent is crucial, as aprotic solvents like DMF or DMSO favor O-alkylation. pharmaxchange.info The general mechanism involves the formation of the phenoxide anion, followed by its reaction with an alkylating agent. nih.govslchemtech.com
O-Acylation: Phenols can be converted to phenolic esters through acylation. ucalgary.ca This can be achieved using acylating agents like acyl chlorides or anhydrides. The reaction can be catalyzed by either acid or base. ucalgary.ca Base catalysis, often under Schotten-Baumann conditions or using phase-transfer catalysts, involves the formation of the highly nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the acylating agent. lew.ro This method is efficient and can often be performed at low temperatures. lew.rotandfonline.com
Table 1: Examples of O-Functionalization Reactions of Phenols
| Reaction Type | Reactants | Conditions | Product |
|---|---|---|---|
| O-Alkylation | Phenol, Alkyl Halide | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., DMF, Acetone) | Alkyl Phenyl Ether |
| O-Acylation | Phenol, Acyl Chloride | Base (e.g., Pyridine, NaOH) or Acid Catalyst | Phenyl Ester |
Reactivity of the Chloro Substituent
The chloro group attached to the aromatic ring is a key site for nucleophilic aromatic substitution and modern cross-coupling reactions.
Aryl halides can undergo nucleophilic aromatic substitution (SNAr), a process where a nucleophile displaces the halide. byjus.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgchemistrysteps.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org
In this compound, the activating/deactivating nature of the other substituents will influence the feasibility of SNAr at the chloro position. The hydroxyl group is strongly activating for electrophilic substitution but deactivating for nucleophilic substitution. Conversely, groups that are deactivating for electrophilic substitution (like nitro or carbonyl groups) activate the ring for nucleophilic substitution. libretexts.orgnumberanalytics.com The ethylthiophenyl group's electronic effect would also play a role. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring, and then the leaving group is eliminated to restore aromaticity. libretexts.orglibretexts.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used in SNAr reactions. wikipedia.orgchemistrysteps.com
The development of transition-metal-catalyzed cross-coupling reactions has provided powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of a halogen. Aryl chlorides, while less reactive than bromides or iodides, can participate in these reactions. acs.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base to form a C-C bond. libretexts.org The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst has enabled the successful coupling of less reactive aryl chlorides. libretexts.org The reaction can even be performed in aqueous media under mild conditions. acs.orgnih.gov
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of a C-N bond between an aryl halide and an amine. rsc.orgrsc.org This method is highly versatile and has been adapted for use with aryl chlorides, often requiring specific palladium-N-heterocyclic carbene (NHC) complexes or specialized phosphine ligands like XPhos. tcichemicals.comresearchgate.netthieme-connect.com
Table 2: Examples of Cross-Coupling Reactions with Aryl Chlorides
| Reaction Name | Coupling Partners | Catalyst System | Product |
|---|---|---|---|
| Suzuki-Miyaura | Aryl Chloride, Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl Compound |
| Buchwald-Hartwig | Aryl Chloride, Amine | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Arylamine |
Reactivity of the Thioether Moiety
The sulfur atom can be oxidized to form a sulfoxide (B87167) and, upon further oxidation, a sulfone. wikipedia.orgacsgcipr.org This transformation can be achieved using various oxidizing agents. For instance, hydrogen peroxide can oxidize thioethers to sulfoxides, although this reaction can be slow under near-physiological conditions. acs.org Other oxidants like hypochlorite (B82951) are much more rapid. acs.org The selective oxidation of thioethers to sulfoxides without overoxidation to the sulfone is an important transformation, and various catalytic systems have been developed for this purpose. organic-chemistry.orgrsc.org The oxidation of the thioether to the more electron-withdrawing sulfoxide or sulfone would, in turn, alter the electronic properties of the entire molecule, potentially influencing the reactivity of the other functional groups.
Moreover, the thioether group itself can influence the reactivity of the aromatic ring to which it is attached. Compared to its oxygen analog, the anisole (B1667542) methoxy (B1213986) group, the methylthio group in thioanisole (B89551) is also an activating ortho-, para-director in electrophilic aromatic substitution, though its activating effect can be modulated by reaction conditions. rsc.orgrsc.org
Table 3: Oxidation States of the Thioether Moiety
| Functional Group | Oxidation State of Sulfur | Reagents for Formation |
|---|---|---|
| Thioether (Sulfide) | -2 | - |
| Sulfoxide | 0 | H₂O₂, m-CPBA, NaOCl |
| Sulfone | +2 | H₂O₂, KMnO₄ (stronger conditions) |
Oxidation Pathways and Mechanisms of Sulfide (B99878) to Sulfoxide/Sulfone
The sulfur atom in the ethylthio group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. This transformation significantly alters the electronic and steric properties of the molecule. The oxidation can be achieved using a range of oxidizing agents, with the product often being dependent on the stoichiometry and strength of the oxidant, as well as the reaction conditions.
Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide, peroxy acids (such as m-CPBA), and metal-based oxidants. The oxidation of aryl sulfides with hydrogen peroxide can proceed under transition-metal-free conditions, often in a solvent like glacial acetic acid. The reaction is believed to involve the electrophilic attack of the peroxide oxygen on the sulfur atom. Kinetic studies on the oxidation of aryl methyl sulfides have shown that these reactions typically follow second-order kinetics.
The selective oxidation to the sulfoxide can be challenging as the sulfoxide can be further oxidized to the sulfone. Careful control of the reaction stoichiometry, temperature, and choice of oxidant is crucial to achieve high selectivity. For instance, using one equivalent of the oxidizing agent at lower temperatures generally favors the formation of the sulfoxide. Conversely, the use of excess oxidant and/or harsher conditions promotes the formation of the sulfone. Electrochemical methods have also been employed for the selective oxidation of aryl sulfides to either sulfoxides or sulfones by controlling the applied current.
| Starting Material | Oxidizing Agent | Catalyst/Solvent | Product(s) | Yield (%) |
| Methyl phenyl sulfide | H₂O₂ (30%) | Glacial Acetic Acid | Methyl phenyl sulfoxide | >95 |
| Diphenyl sulfide | H₂O₂ (30%) | TaC | Diphenyl sulfoxide | High |
| Diphenyl sulfide | H₂O₂ (30%) | NbC | Diphenyl sulfone | High |
| Thioanisole | m-CPBA (1 equiv) | CH₂Cl₂ | Thioanisole S-oxide | ~90 |
| Thioanisole | m-CPBA (2 equiv) | CH₂Cl₂ | Thioanisole S,S-dioxide | ~95 |
This table presents generalized data from literature on analogous compounds and is for illustrative purposes.
Sulfur-Mediated Reactions and Ligand Chemistry
The sulfur atom of the ethylthio group in this compound possesses lone pairs of electrons, enabling it to act as a ligand in coordination chemistry. Thioethers are known to form complexes with a variety of transition metals, including palladium, copper, nickel, and gold. The formation of such complexes can influence the reactivity of the parent molecule, for example, by altering the electron density on the aromatic rings or by facilitating reactions at the sulfur center.
In the context of catalysis, thioether ligands can play a crucial role in cross-coupling reactions. For instance, palladium-catalyzed C-S coupling reactions, often referred to as Buchwald-Hartwig amination-type reactions, can be used to form aryl thioethers. While the target molecule is a product of such a reaction, its sulfur atom could potentially coordinate to a metal center in a subsequent catalytic cycle, possibly acting as a ligand in other transformations.
Furthermore, the sulfur atom can mediate specific reactions. For example, under certain conditions, aryl thioethers can undergo reactions at the sulfur atom, such as S-alkylation or the formation of sulfonium (B1226848) salts. These reactions would further modify the structure and properties of the parent molecule.
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Rings
The two phenyl rings of this compound exhibit different reactivities towards electrophilic and nucleophilic aromatic substitution due to the distinct electronic effects of their substituents.
Electrophilic Aromatic Substitution:
Phenolic Ring: The phenolic ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the hydroxyl group (-OH) via resonance. byjus.com The -OH group is a powerful ortho, para-director. The chloro group (-Cl) is a deactivating substituent due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of its electron-donating resonance effect. The ethylthiophenyl group is a large substituent and will exert a significant steric influence. The interplay of these effects directs incoming electrophiles primarily to the positions ortho to the hydroxyl group and meta to the chloro group. Given that the position para to the hydroxyl group is already substituted, electrophilic attack is most likely to occur at the carbon atom C3 or C5. The powerful activating effect of the hydroxyl group means that reactions like nitration and halogenation can often proceed under milder conditions than those required for benzene. byjus.commlsu.ac.inlibretexts.orgrefinerlink.com
Ethylthiophenyl Ring: The ethylthio group (-SEt) is generally considered to be an activating group and an ortho, para-director due to the electron-donating resonance effect of the sulfur atom. Therefore, electrophilic substitution on this ring would be directed to the positions ortho and para to the sulfur atom.
Nucleophilic Aromatic Substitution:
The presence of a chlorine atom on the phenolic ring opens up the possibility of nucleophilic aromatic substitution (SNA_r). Generally, aryl halides are unreactive towards nucleophiles. However, the presence of the hydroxyl group, especially in its deprotonated phenoxide form, can activate the ring towards nucleophilic attack. The phenoxide ion is a strong activating group and can stabilize the intermediate Meisenheimer complex formed during the substitution. For an S_NAr reaction to occur, the leaving group (in this case, the chloride) should ideally be ortho or para to a strong electron-withdrawing group. While the phenoxide is electron-donating, under forcing conditions (high temperature and/or a strong nucleophile), nucleophilic displacement of the chlorine may be possible. Recent studies have also shown that radical-mediated pathways can enable nucleophilic aromatic substitution on halophenols under milder conditions. osti.gov
Photo-induced Reactivity and Degradation Pathways
The exposure of this compound to ultraviolet (UV) radiation can induce photochemical reactions, leading to its degradation. The primary photochemical processes for chlorophenols in aqueous solution involve the homolytic cleavage of the carbon-chlorine bond. nih.govresearchgate.net This homolysis generates a phenyl radical and a chlorine radical. The phenyl radical can then undergo a variety of secondary reactions, including hydrogen abstraction from the solvent to form the corresponding des-chloro derivative, or reaction with oxygen to form hydroxylated products.
The presence of the phenolic hydroxyl group can influence the photodegradation mechanism. The dissociation of the phenol can affect the quantum yield of the reaction. nih.gov Furthermore, the reaction with photochemically generated reactive oxygen species, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), is a significant degradation pathway for chlorophenols in the environment. nih.govunl.pt
Thermal Decomposition and Stability Studies
At elevated temperatures, this compound is expected to undergo thermal decomposition. Studies on the pyrolysis of 2-chlorophenol (B165306) have shown that it can lead to the formation of a variety of products, including dibenzo-p-dioxin, dibenzofuran, and other chlorinated aromatic compounds. acs.orgacs.org The formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) from chlorophenols is a significant concern, particularly in combustion processes. The mechanism is believed to involve the formation of chlorophenoxy radicals, which can then dimerize and cyclize.
The ethylthiophenyl part of the molecule will also be susceptible to thermal degradation. The C-S and S-C bonds in the ethylthio group have lower bond dissociation energies compared to C-C and C-H bonds in the aromatic rings, making them potential sites for initial thermal cleavage. The pyrolysis of aryl sulfides can lead to the formation of a complex mixture of products resulting from bond homolysis and subsequent radical reactions.
Kinetic and Thermodynamic Aspects of Reactivity
The reactivity of this compound can be quantitatively assessed through kinetic and thermodynamic studies of its various transformations.
Kinetics:
The kinetics of sulfide oxidation have been studied for various aryl sulfides. These reactions are often second-order, being first-order in both the sulfide and the oxidizing agent. The rate is influenced by the solvent and the electronic nature of the substituents on the aryl ring.
Thermodynamics:
The thermodynamics of the various reactions provide insight into the position of equilibrium and the feasibility of the transformation. The oxidation of the sulfide to the sulfoxide and further to the sulfone are generally exothermic processes.
The bond dissociation energies (BDEs) of the various bonds in the molecule are crucial for understanding its thermal and photochemical stability. The O-H bond in the phenolic group has a BDE that is influenced by the other substituents on the ring. mdpi.com The C-Cl and C-S bonds are generally weaker than the C-C and C-H bonds of the aromatic rings, making them more susceptible to cleavage under energetic conditions. For example, the C-Cl bond in chlorobenzene (B131634) has a BDE of approximately 96 kcal/mol, while the C-S bond in methyl phenyl sulfide is around 74 kcal/mol. These values provide a basis for predicting the initial steps in thermal and photochemical degradation pathways.
Theoretical and Computational Chemistry of 2 Chloro 4 4 Ethylthiophenyl Phenol
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions:The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics simulations can model the interactions between the molecule of interest and solvent molecules, providing insights into solubility, stability, and how intermolecular forces affect the molecule's properties and reactivity.
While general computational studies have been performed on related classes of compounds such as chloro(thio)phenols and other substituted phenols, the specific data for 2-Chloro-4-(4-ethylthiophenyl)phenol is not present in the available scientific literature. rsc.orgrsc.orgnih.gov Such studies on related molecules demonstrate the methodologies that would be applied, but their results cannot be extrapolated to provide scientifically accurate information for the specific compound .
The absence of detailed research on this compound highlights a gap in the current scientific knowledge and presents an opportunity for future research endeavors in the field of computational chemistry.
Advanced Analytical Method Development for 2 Chloro 4 4 Ethylthiophenyl Phenol
Chromatographic Separation Techniques Development (e.g., HPLC, GC-MS Method Optimization)
The separation of 2-Chloro-4-(4-ethylthiophenyl)phenol from complex matrices or reaction mixtures requires high-resolution chromatographic techniques. Method development for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be the primary focus.
High-Performance Liquid Chromatography (HPLC): For a polar, non-volatile compound like a substituted phenol (B47542), Reverse-Phase HPLC (RP-HPLC) is the method of choice. researchgate.net Method development would involve a systematic optimization of column, mobile phase, and detection parameters. A C18 column is a standard starting point for separating phenolic compounds due to its hydrophobic stationary phase. researchgate.net A gradient elution using a mobile phase of acetonitrile (B52724) and water would likely provide the best separation. jcsp.org.pk The addition of a small amount of acid, such as formic or acetic acid, to the mobile phase is crucial to suppress the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape. researchgate.netjcsp.org.pk Detection would typically be performed using a photodiode array (PDA) or UV detector set at the compound's maximum absorbance wavelength. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of phenolic compounds by GC-MS is challenging due to their low volatility and the presence of an active hydroxyl group. nih.govnih.gov Therefore, a derivatization step is essential to increase volatility and thermal stability. nih.govmdpi.com Silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) would convert the polar -OH group into a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether. mdpi.comresearchgate.net The derivatized analyte can then be separated on a low-to-mid polarity capillary column, such as a DB-5ms. Optimization would focus on the temperature program, including the initial oven temperature, ramp rate, and final temperature, to achieve baseline separation from any impurities. nih.gov
Table 1: Proposed Starting Parameters for Chromatographic Method Development
| Parameter | HPLC Method | GC-MS Method |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Helium (He) at 1 mL/min |
| Elution/Temp. Program | Gradient: 50% to 95% B over 20 min | Initial: 150°C (1 min)Ramp: 10°C/min to 300°CHold: 5 min at 300°C |
| Flow Rate | 1.0 mL/min | (Constant Flow) |
| Detection | UV/PDA at λmax | Mass Spectrometry (EI, Scan Mode) |
| Sample Preparation | Dissolve in Mobile Phase | Derivatization with BSTFA at 70°C for 30 min |
Advanced Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is predicted to show distinct signals for each type of proton. The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons. youtube.com The aromatic region would be complex, with three protons on the phenol ring and four on the ethylthiophenyl ring, exhibiting characteristic doublet and doublet of doublets splitting patterns depending on their positions relative to the substituents. The phenolic -OH proton would appear as a broad singlet whose chemical shift is concentration and solvent-dependent; its identity can be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.org
¹³C NMR: The carbon NMR spectrum would show a unique signal for each of the 14 carbon atoms in the molecule, as there is no molecular symmetry. docbrown.info The chemical shifts would be influenced by the attached substituents; for example, the carbon attached to the hydroxyl group would be shifted downfield, as would the carbon attached to the chlorine atom. chemicalbook.com
Advanced Pulse Sequences: To definitively assign all signals, two-dimensional (2D) NMR experiments are crucial. tu-darmstadt.de
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the ethyl group and between adjacent aromatic protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) would correlate each proton with its directly bonded carbon atom.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Atom Type | Predicted ¹H Shift (Multiplicity) | Predicted ¹³C Shift |
|---|---|---|
| Ethyl -CH₃ | ~1.3 (triplet) | ~15 |
| Ethyl -CH₂- | ~3.0 (quartet) | ~30 |
| Phenolic -OH | 4-7 (broad singlet) | - |
| Aromatic C-H | 6.8 - 7.6 (multiplets) | 115 - 135 |
| Aromatic C-Cl | - | ~125-130 |
| Aromatic C-S | - | ~135-140 |
| Aromatic C-OH | - | ~150-155 |
Vibrational spectroscopy probes the functional groups within the molecule. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum is expected to show several characteristic absorption bands. A strong and broad absorption in the 3200-3500 cm⁻¹ region corresponds to the O-H stretching vibration of the hydrogen-bonded phenolic group. libretexts.org C-H stretching vibrations from the aromatic rings will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be just below 3000 cm⁻¹. The 1450-1600 cm⁻¹ region will contain multiple sharp peaks corresponding to the C=C stretching vibrations within the two aromatic rings. A strong C-Cl stretching vibration is expected in the 1000-1100 cm⁻¹ range. nih.gov The C-S stretching vibration typically gives rise to a weaker absorption in the 600-800 cm⁻¹ region. tandfonline.comcdnsciencepub.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often produce strong Raman signals. The S-S bond, if present as a disulfide impurity, gives a characteristic strong signal around 400-500 cm⁻¹, making Raman useful for detecting such species. tandfonline.comias.ac.inresearchgate.net The C-S bond also gives a noticeable signal in the 600-800 cm⁻¹ range. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Phenol O-H | Stretch | 3200 - 3500 | Strong, Broad | Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Medium |
| Aliphatic C-H | Stretch | 2850 - 2970 | Medium | Medium |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Strong | Strong |
| Aryl C-O | Stretch | 1200 - 1260 | Strong | Weak |
| Aryl C-Cl | Stretch | 1000 - 1100 | Strong | Medium |
UV-Vis spectroscopy provides information on the conjugated π-electron system of the molecule. The structure of this compound contains a biphenyl-like chromophore, which is expected to result in strong absorption in the UV region. acs.orgresearchgate.net
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information from fragmentation patterns. wikipedia.org
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for unambiguously determining the elemental composition. selectscience.netnih.govcapes.gov.br It can measure the mass of the molecular ion with high accuracy, allowing for the calculation of a single, unique molecular formula (C₁₄H₁₃ClOS).
Fragmentation Analysis: Under electron ionization (EI), the molecular ion (M⁺•) will be formed. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a characteristic M⁺• to [M+2]⁺• peak ratio of approximately 3:1. whitman.edu The unstable molecular ion will then undergo fragmentation. libretexts.org Plausible fragmentation pathways include:
Loss of an ethyl radical (•CH₂CH₃): A common fragmentation for ethyl-containing compounds, resulting in a prominent [M-29]⁺ ion. miamioh.edu
Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond to give an [M-35]⁺ ion.
Cleavage of the thioether: Breakage of the C-S bonds can lead to fragments corresponding to the ethylthiophenyl cation or the chlorophenol radical cation.
Table 4: Predicted Key Fragments in EI-Mass Spectrometry
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |
|---|---|---|
| 264 | Molecular Ion [M]⁺• | [C₁₄H₁₃³⁵ClOS]⁺• |
| 235 | [M - CH₂CH₃]⁺ | [C₁₂H₈³⁵ClOS]⁺ |
| 229 | [M - Cl]⁺ | [C₁₄H₁₃OS]⁺ |
| 139 | Ethylthiophenyl cation | [C₈H₉S]⁺ |
Electrochemical Detection Methods and Voltammetric Studies
Electrochemical methods can be developed for the sensitive detection of this compound based on the redox activity of its functional groups. The phenolic hydroxyl group is readily oxidizable, and the thioether group can also be oxidized, typically at a higher potential. rsc.orgnih.govtue.nl
Voltammetric studies, particularly Cyclic Voltammetry (CV), would be employed to investigate the electrochemical behavior of the compound at an electrode surface, such as glassy carbon. figshare.com The CV of this molecule is expected to show an anodic (oxidation) peak on the forward scan. This peak corresponds to the oxidation of the phenolic group to a phenoxyl radical. nih.gov This process is often irreversible because the generated radical is highly reactive and can undergo subsequent reactions, such as polymerization, leading to the fouling of the electrode surface. nih.gov
Method development would involve optimizing experimental conditions such as the pH of the supporting electrolyte, as the oxidation potential of phenols is highly pH-dependent. figshare.com The scan rate and choice of electrode material would also be investigated. To enhance sensitivity and selectivity, and potentially mitigate fouling, chemically modified electrodes incorporating materials like carbon nanotubes or conductive polymers could be explored. researchgate.net
Development of High-Throughput Analytical Platforms
The analysis of numerous samples for the presence of this compound necessitates the development of high-throughput analytical platforms. These systems are designed to increase sample throughput, reduce manual labor, and decrease the consumption of reagents, thereby lowering the cost per analysis.
Modern approaches to high-throughput analysis often integrate automated sample preparation with rapid analytical techniques. For a compound like this compound, this would typically involve the use of robotic systems for liquid handling and solid-phase extraction (SPE). The use of 96-well plate SPE formats, for instance, allows for the simultaneous preparation of a large number of samples. chrom-china.com These automated systems can be programmed to perform all steps of sample preparation, including conditioning of the SPE sorbent, sample loading, washing to remove interferences, and elution of the target analyte. chrom-china.com
Following sample preparation, analysis is ideally performed using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). UHPLC systems, utilizing columns with smaller particle sizes (typically sub-2 µm), allow for significantly faster separations compared to traditional HPLC, often reducing analysis times from tens of minutes to just a few minutes per sample without compromising resolution. fishersci.com
The development of such a platform for this compound would involve:
Automation of Sample Preparation: Implementation of a robotic liquid handler for automated SPE in a 96-well format. Optimization would focus on the selection of the appropriate SPE sorbent (e.g., a reversed-phase C18 or a polymer-based sorbent), and the volumes and compositions of the conditioning, washing, and elution solvents to maximize recovery and minimize matrix effects.
Rapid Chromatographic Separation: Development of a UHPLC method capable of separating this compound from potential isomers and matrix components in a short timeframe. This involves selecting a suitable column chemistry and optimizing the mobile phase gradient and flow rate. fishersci.comacs.org
Integrated Data Processing: Utilizing informatics systems that control the instrumentation, and also organize, process, and store the large volumes of data generated. nih.gov This software enables rapid quantification and reporting, which is essential for high-throughput workflows.
Microfluidic platforms represent another frontier in high-throughput screening. mdpi.com These "lab-on-a-chip" systems can perform sample processing and analysis on a miniaturized scale, drastically reducing sample and reagent volumes and increasing throughput by orders of magnitude. mdpi.com While the development can be complex, they offer a potent future solution for rapid screening of contaminants like this compound.
Quantitative Analytical Method Validation and Interlaboratory Studies
Once a quantitative method is developed, it must undergo rigorous validation to ensure its performance is reliable and fit for purpose. Method validation is a systematic process that demonstrates that an analytical procedure is suitable for its intended use. For this compound, this would be performed in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov
The validation of a quantitative LC-MS/MS method for this compound would assess the following key parameters:
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In MS/MS, this is typically achieved by monitoring multiple, highly specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM). chrom-china.commdpi.com
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of standards over a specified concentration range. A typical acceptance criterion is a coefficient of determination (R²) greater than 0.99. acs.orgthermofisher.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chrom-china.comnih.gov For environmental monitoring, these limits must be sufficiently low to meet regulatory requirements or toxicological thresholds.
Accuracy: This expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by analyzing spiked samples at different concentrations and calculating the percent recovery. nih.gov
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. mdpi.com
Matrix Effect: When analyzing complex samples (e.g., wastewater, soil extracts), other co-extracted compounds can interfere with the ionization of the target analyte in the mass spectrometer source, leading to signal suppression or enhancement. This is a critical parameter to evaluate for LC-MS/MS methods and can be compensated for by using isotopically labeled internal standards. chrom-china.com
The table below presents hypothetical yet representative validation parameters for a quantitative LC-MS/MS method for this compound in a water matrix.
| Validation Parameter | Performance Characteristic | Typical Acceptance Criteria |
| Linearity (R²) | 0.9991 | > 0.99 |
| Range | 0.1 - 100 µg/L | Dependent on application |
| Limit of Detection (LOD) | 0.03 µg/L | S/N > 3 |
| Limit of Quantification (LOQ) | 0.1 µg/L | S/N > 10 |
| Accuracy (Recovery) | 92 - 108% | 80 - 120% |
| Repeatability (RSD) | < 5% | < 15% |
| Intermediate Precision (RSD) | < 8% | < 20% |
| Matrix Effect | 85 - 110% (with internal standard) | 80 - 120% |
Interlaboratory Studies
Following single-laboratory validation, an interlaboratory study (also known as a collaborative study or proficiency test) is the ultimate assessment of a method's robustness and transferability. iisnl.com In such a study, a central organizing body, such as the Institute for Interlaboratory Studies (iis) or the National Institute of Standards and Technology (NIST), prepares and distributes homogeneous and stable samples to multiple laboratories for analysis. iisnl.comnist.gov
The objectives of an interlaboratory study for the analysis of this compound would be to:
Determine the reproducibility of the analytical method in different laboratories, by different analysts, and on different equipment.
Establish the performance characteristics of the method that can be expected in practice.
The results from the participating laboratories are statistically analyzed to determine parameters such as the mean recovery, the within-laboratory standard deviation (repeatability), and the between-laboratory standard deviation (reproducibility). nih.gov These studies are crucial for standardizing analytical methods, for laboratory accreditation purposes (e.g., ISO/IEC 17025), and for ensuring that data generated by different organizations are comparable and reliable. For instance, a proficiency test for chlorinated phenols in a leather matrix involved 75 laboratories and evaluated different extraction and analytical techniques. iisnl.com A similar program could be established for this compound in environmental matrices like water or soil.
Environmental Fate and Transformation Studies of 2 Chloro 4 4 Ethylthiophenyl Phenol
Photolytic Degradation Pathways and Kinetics in Aqueous and Atmospheric Environments
No studies detailing the photolytic degradation of 2-Chloro-4-(4-ethylthiophenyl)phenol in water or the atmosphere are currently available. Research on other chlorophenols suggests that photolysis can be a degradation pathway, but the specific rates and products for this compound are undetermined.
Hydrolytic Stability and Transformation Products under Environmental Conditions
There is no available information on the hydrolysis of this compound. The stability of the chloro and ethylthiophenyl substituents under various pH conditions found in the environment has not been reported.
Biodegradation Mechanisms and Microbial Metabolism Studies
Specific studies on the biodegradation of this compound by microorganisms are absent from the scientific literature. While many bacteria and fungi are known to degrade simpler chlorophenols, the metabolic pathways for this more complex structure have not been investigated.
Sorption and Desorption Behavior in Various Environmental Media (e.g., Soil, Sediment)
Quantitative data on the sorption and desorption of this compound in soil and sediment, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), are not available. This information is essential for predicting its mobility and bioavailability in terrestrial and aquatic systems.
Volatilization and Atmospheric Chemistry Considerations
The potential for this compound to volatilize from soil or water surfaces and its subsequent reactions in the atmosphere have not been studied. Key physical-chemical properties like its Henry's Law constant and vapor pressure are not reported in publicly accessible databases.
Environmental Transport Modeling and Distribution Pathways
In the absence of fundamental data on its degradation, sorption, and volatility, it is not feasible to conduct reliable environmental transport modeling for this compound.
Formation and Fate of Environmental Transformation Products and Metabolites
As there are no studies on the degradation of this compound, its environmental transformation products and metabolites have not been identified.
Applications of 2 Chloro 4 4 Ethylthiophenyl Phenol in Materials Science and Chemical Synthesis
Utilization as a Building Block in Complex Organic Synthesis
The structure of 2-Chloro-4-(4-ethylthiophenyl)phenol, featuring a reactive phenolic hydroxyl group, a halogenated aromatic ring, and a thioether linkage, suggests its potential as a versatile building block in multi-step organic synthesis. The phenolic hydroxyl group can undergo various reactions, including etherification and esterification, to introduce new functional groups. The chlorine atom on the phenolic ring provides a site for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon or carbon-heteroatom bonds to construct more complex molecular architectures. The ethylthiophenyl moiety can also be a target for chemical modification, for instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties of the molecule.
Integration into Polymer Architectures and Functional Materials Design
While no specific polymers incorporating this compound have been documented, its structure lends itself to several polymerization strategies.
The phenolic hydroxyl group allows this compound to potentially act as a monomer in the synthesis of polymers such as polyethers or polyesters. For example, it could be used in condensation polymerization with suitable comonomers. Phenolic compounds are also foundational to the synthesis of phenolic resins (novolacs and resols) through reaction with formaldehyde. nih.gov The presence of the bulky and polarizable 4-ethylthiophenyl substituent, along with the chlorine atom, would be expected to impart unique properties to the resulting polymer, such as altered solubility, thermal stability, and refractive index, compared to traditional phenolic resins.
Alternatively, this compound could be grafted onto existing polymer backbones to introduce specific functionalities. This post-polymerization modification could be achieved by reacting the phenolic hydroxyl group with polymers containing reactive side chains, such as those with acyl chloride or isocyanate groups. Such functionalization could be used to modify the surface properties of materials, enhance their thermal or oxidative stability, or introduce specific recognition sites.
Role as a Chemical Probe in Reaction Mechanism Investigations
The distinct structural features of this compound could make it a useful probe for studying reaction mechanisms. For example, in studies of enzymatic or catalytic reactions involving phenol (B47542) oxidation, the electronic and steric effects of the chloro and ethylthiophenyl substituents could provide insights into the active site and mechanism of the catalyst. The presence of the sulfur and chlorine atoms also provides distinct spectroscopic and analytical handles for monitoring the course of a reaction.
Development of Novel Functional Molecules via Derivatization and Scaffold Modification
The core structure of this compound serves as a scaffold that can be systematically modified to generate a library of new functional molecules. nih.gov Derivatization of the phenolic hydroxyl group is a common strategy to modulate the biological activity and physical properties of phenolic compounds. nih.gov The reactivity of the chloro-substituted ring and the thioether linkage offer additional sites for modification, allowing for the synthesis of a diverse range of derivatives with potentially interesting properties for applications in medicinal chemistry or materials science.
Supramolecular Chemistry and Self-Assembly Studies
The combination of a hydrogen-bond-donating phenol group and an aromatic system capable of π-π stacking interactions suggests that this compound and its derivatives could participate in supramolecular self-assembly. The directionality of the hydrogen bond and the shape of the molecule would influence the formation of higher-order structures such as dimers, chains, or more complex networks in the solid state or in solution. The thioether group could also potentially coordinate with metal ions, opening the possibility for the construction of metallo-supramolecular assemblies.
Future Directions and Emerging Research Avenues for 2 Chloro 4 4 Ethylthiophenyl Phenol
Unexplored Synthetic Strategies and Catalyst Development
The synthesis of a polysubstituted aromatic compound like 2-Chloro-4-(4-ethylthiophenyl)phenol offers a rich ground for exploring novel synthetic methodologies that provide high regiochemical control.
De Novo Benzannulation Strategies: Rather than relying on the functionalization of a pre-existing phenol (B47542) ring, future research could explore benzannulation strategies that construct the aromatic core with the desired substituents already in place. Metal-mediated [2+2+1+1] cycloadditions of different alkynes and carbon monoxide precursors could offer a pathway to densely functionalized phenols with complete regiochemical control. researchgate.net
Catalyst-Controlled C-H Functionalization: Direct C-H functionalization of phenols is a powerful tool for increasing molecular complexity. nih.govresearchgate.net Future work could focus on developing catalysts for the regioselective C-H arylation of 2-chlorophenol (B165306) at the para-position with a 4-ethylthiophenyl precursor. Similarly, palladium-catalyzed meta-C–H chlorination of 4-(4-ethylthiophenyl)phenol, potentially guided by a removable directing group, could be an alternative route. acs.org
Regiodivergent Chlorination: The synthesis requires precise chlorination ortho to the hydroxyl group and para to the bulky biaryl substituent. Research into catalyst-controlled regiodivergent chlorination could be highly valuable. nih.govresearchgate.net For instance, while many electrophilic chlorinations of phenols favor the para position, specific organocatalysts, such as Nagasawa's bis-thiourea, have been shown to overcome this innate selectivity to yield ortho-chlorinated phenols. nih.govresearchgate.net Conversely, other catalysts could be developed to enhance para-selectivity if the synthesis were approached from a different precursor. acs.orgresearchgate.net
| Synthetic Approach | Key Challenge | Potential Catalyst/Methodology |
| C-H Arylation | Regioselectivity (para to -OH, meta to -Cl) | Palladium catalysis with custom-designed ligands |
| C-H Chlorination | Regioselectivity (ortho to -OH) | Organocatalysis (e.g., bis-thiourea catalysts) nih.govresearchgate.net |
| Benzannulation | Assembly of complex precursors | Metal-mediated cycloaddition cascades researchgate.net |
| Cross-Coupling | Coupling of a chlorophenol with a thiophenylboronic acid | Suzuki or Stille coupling with specialized catalysts |
Novel Reactivity and Mechanistic Discoveries
The interplay of the hydroxyl, chloro, and ethylthiophenyl substituents could lead to novel reactivity and complex mechanistic pathways.
Electrophilic Aromatic Substitution (SEAr): The phenol moiety is strongly activating and ortho-, para-directing, making the molecule highly susceptible to further electrophilic substitution. The positions ortho to the hydroxyl group are electronically activated, but one is sterically hindered by the chloro group and the other by the bulky biaryl substituent. The mechanistic landscape of SEAr reactions on such a complex scaffold could be investigated to understand the directing effects of the combined substituents. nih.gov
Oxidative Chemistry: The thiophenol moiety is susceptible to oxidation. wikipedia.org Mild oxidation could convert the ethylthioether to an ethylsulfoxide or ethylsulfone group, drastically altering the electronic properties and potential biological activity of the molecule. Aerobic oxidation could also lead to the formation of disulfides, opening avenues for dynamic covalent chemistry. researchgate.net
Photochemical Reactivity: Substituted phenols can undergo photochemical rearrangements. Irradiation in the presence of acids can enable the selective migration of substituent groups, offering a non-classical method for isomerizing the structure. nih.gov Studying the photochemical behavior of this compound could reveal novel rearrangement pathways.
Advanced Computational Modeling Applications and Multiscale Simulations
Computational chemistry provides a powerful toolkit for predicting the properties and behavior of unexplored molecules. nih.gov
Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to predict key molecular parameters. This includes calculating the pKa, O-H bond dissociation energy (BDE), and electron distribution to understand its acidity, antioxidant potential, and reactivity. acs.orgresearchgate.nettorvergata.it Such calculations can guide synthetic efforts and help interpret experimental results on reactivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By calculating descriptors such as logP, pKa, and various electronic parameters, QSAR models could be developed to predict the potential toxicity or biological activity of this compound. nih.gov This is particularly relevant for predicting its behavior as a potential environmental contaminant.
Multiscale Simulations: To understand how this molecule might interact with biological systems, multiscale modeling could be employed. nih.govresearchgate.net This could involve quantum mechanics/molecular mechanics (QM/MM) simulations to model its interaction with an enzyme active site, or coarse-grained simulations to study its partitioning into lipid membranes, providing insights into its bioavailability and potential mechanisms of toxicity.
Innovative Analytical Approaches for Complex Matrix Analysis
As a potential emerging contaminant, developing robust analytical methods for the detection and quantification of this compound in complex environmental and biological matrices is crucial. mdpi.comenvchemgroup.comrsc.org
High-Resolution Mass Spectrometry (HRMS): Techniques like Liquid Chromatography coupled with Time-of-Flight (LC-TOF-MS) or Orbitrap MS would be essential for non-targeted and suspect screening analysis in environmental samples. mdpi.comenvchemgroup.com This would allow for the identification of the parent compound and its potential transformation products without the immediate need for authentic standards.
Tandem Mass Spectrometry (MS/MS): For quantitative analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the method of choice due to its high sensitivity and specificity. mdpi.com Future research would involve optimizing extraction methods (e.g., solid-phase extraction) from matrices like water, soil, and sediment, and developing a sensitive LC-MS/MS method in multiple reaction monitoring (MRM) mode.
Advanced Sample Preparation: Given the complexity of environmental matrices, innovative sample preparation techniques are needed. nih.gov This could include the development of molecularly imprinted polymers (MIPs) for selective extraction or the use of advanced microextraction techniques to minimize solvent use and improve enrichment factors.
| Analytical Technique | Application Area | Key Advantage |
| GC-MS (with derivatization) | Volatile/Semi-volatile analysis in air, water | High chromatographic resolution, established libraries |
| LC-MS/MS | Trace quantification in water, soil, biota | High sensitivity and specificity for non-volatile compounds mdpi.com |
| LC-HRMS (TOF, Orbitrap) | Non-target screening, metabolite identification | Accurate mass measurement, identification of unknowns mdpi.comenvchemgroup.com |
| Solid-Phase Microextraction (SPME) | On-site sampling, rapid screening | Minimal solvent usage, integration with GC/LC |
Expanding Environmental Research Scope to New Compartments
The environmental fate and effects of a molecule containing a chlorinated phenol and a sulfur-containing aromatic are largely unknown and warrant thorough investigation.
Environmental Fate and Transformation: Research should focus on its persistence, potential for bioaccumulation, and transformation pathways (both biotic and abiotic). Studies could investigate its degradation under various conditions (e.g., photolysis, hydrolysis, microbial degradation) to identify key transformation products.
Ecotoxicology of Sulfur-Containing Aromatics: Sulfur-containing polycyclic aromatic compounds (SPACs) are components of fossil fuels with known biological effects. researchgate.netnih.gov Research is needed to determine if this compound exhibits endocrine-disrupting activities or other toxic effects in relevant aquatic and terrestrial organisms, as has been observed for other SPACs and chlorinated phenols. mdpi.com
Monitoring in Novel Compartments: Beyond traditional water and soil monitoring, research could be expanded to include its presence in atmospheric particulate matter, indoor dust, and various biota. This would provide a more holistic view of its potential distribution and exposure pathways in the environment.
New Horizons in Materials Science Applications and Functional Materials Design
The unique chemical architecture of this compound makes it an interesting building block for novel functional materials. nih.govresearchgate.net
Polymer Science: The phenolic hydroxyl group is a key functional handle for polymerization. It could be used as a monomer or co-monomer in the synthesis of phenolic resins, polyesters, or polycarbonates. The presence of chlorine and sulfur could impart desirable properties such as flame retardancy, altered refractive index, or enhanced thermal stability.
Antimicrobial and Antioxidant Materials: Phenolic compounds are known for their antioxidant and antimicrobial properties. nih.gov This molecule could be incorporated into or coated onto surfaces to create materials with self-preserving or bioactive properties. Its efficacy could be compared with other halogenated phenols used as disinfectants.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The sulfur atom of the ethylthio group and the oxygen of the hydroxyl group could act as coordination sites for metal ions. This opens the possibility of using this compound as a ligand for the design of new MOFs or coordination polymers with potential applications in catalysis, gas storage, or sensing.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Chloro-4-(4-ethylthiophenyl)phenol, and how do reaction conditions influence yield?
- Methodology : A multi-step synthesis approach can be adapted from analogous chloro-phenol derivatives. For example, halogenation of phenol derivatives followed by coupling with ethylthiophenyl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), catalyst selection (e.g., Pd catalysts for coupling), and temperature control to minimize side reactions .
- Key Parameters : Monitor intermediates using TLC or HPLC. Yield optimization may require iterative adjustments to stoichiometry (e.g., molar ratios of 1:1.2 for halogenated precursors) and inert atmosphere conditions to prevent oxidation of sulfur-containing groups .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- Spectroscopy : Use -NMR and -NMR to confirm substituent positions. The ethylthio group’s protons typically resonate at δ 1.2–1.4 ppm (triplet) and δ 2.5–3.0 ppm (quartet) .
- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight (e.g., expected [M+H] for C: 264.0378) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. What spectroscopic signatures distinguish this compound from structurally similar compounds?
- Key Features :
- IR Spectroscopy : O–H stretch (~3200 cm), C–Cl stretch (~750 cm), and C–S stretch (~650 cm) .
- UV-Vis : Absorption maxima near 270–290 nm due to conjugated aromatic and thioether groups .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Use software like Gaussian or ORCA to calculate HOMO/LUMO energies, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites. The Colle-Salvetti correlation-energy formula can model electron density distributions .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reactivity in polar solvents.
Q. What crystallographic strategies resolve challenges in determining the solid-state structure of this compound?
- Tools : Use SHELX for structure refinement and WinGX for data processing. For disordered ethylthio groups, apply restraints to thermal parameters .
- Data Collection : High-resolution X-ray diffraction (Cu-Kα, λ = 1.5418 Å) at low temperature (100 K) to reduce thermal motion artifacts. Hydrogen bonding patterns (e.g., O–H···O/S interactions) should be analyzed via Mercury or OLEX2 .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the supramolecular assembly of this compound?
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., motifs between phenolic O–H and sulfur atoms). Crystallographic data may reveal layered structures stabilized by van der Waals forces .
- Comparative Study : Contrast packing motifs with 2-chloro-4-phenylphenol, where chloro substituents disrupt π-stacking .
Q. What strategies mitigate contradictions in biological activity data for this compound analogs?
- Case Study : For conflicting cytotoxicity results:
- Assay Validation : Use orthogonal assays (e.g., MTT and apoptosis markers) to confirm activity.
- Structure-Activity Relationship (SAR) : Compare with 2-chloro-4-(hydrazinylmethyl)phenol, noting that ethylthio groups may enhance membrane permeability but reduce solubility .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., logP, polar surface area) influencing bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
